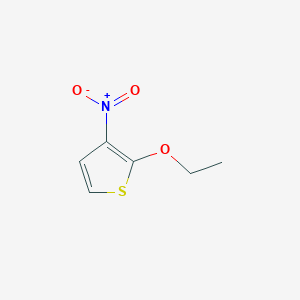
2-Ethoxy-3-nitrothiophene
Overview
Description
2-Ethoxy-3-nitrothiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing a sulfur atom. The presence of the ethoxy and nitro groups on the thiophene ring imparts unique chemical properties to this compound, making it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-3-nitrothiophene typically involves the nitration of 2-ethoxythiophene. This can be achieved by treating 2-ethoxythiophene with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is usually carried out under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the 3-nitro derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-3-nitrothiophene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.
Electrophilic Aromatic Substitution: The thiophene ring can undergo electrophilic aromatic substitution reactions, such as bromination or chlorination, using halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Substitution: Alkyl halides, strong bases (e.g., sodium hydride).
Electrophilic Aromatic Substitution: Bromine, chlorine, Lewis acid catalysts (e.g., aluminum chloride).
Major Products Formed:
Reduction: 2-Ethoxy-3-aminothiophene.
Substitution: Various 2-substituted-3-nitrothiophenes.
Electrophilic Aromatic Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
2-Ethoxy-3-nitrothiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored the use of this compound derivatives in drug development, particularly for their potential as enzyme inhibitors and receptor modulators.
Industry: In the field of materials science, this compound is used in the development of organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 2-Ethoxy-3-nitrothiophene and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethoxy group can also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
2-Ethoxy-3-nitrothiophene can be compared with other nitrothiophene derivatives, such as:
2-Methoxy-3-nitrothiophene: Similar in structure but with a methoxy group instead of an ethoxy group. This difference can affect the compound’s reactivity and biological activity.
2-Ethoxy-5-nitrothiophene: The nitro group is positioned differently on the thiophene ring, which can influence the compound’s chemical properties and reactivity.
3-Nitrothiophene: Lacks the ethoxy group, making it less lipophilic and potentially altering its biological activity.
The unique combination of the ethoxy and nitro groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-ethoxy-3-nitrothiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S/c1-2-10-6-5(7(8)9)3-4-11-6/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSPOVJGQGWQEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CS1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2-Oxo-2-piperidin-1-ylethyl)(phenyl)amino]-acetic acid](/img/structure/B3158556.png)



![(4-Chloro-pyrrolo[2,1-f][1,2,4]triazin-5-ylmethyl)-triethyl-ammonium bromide](/img/structure/B3158592.png)


![3,7-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B3158608.png)



![6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-amine](/img/structure/B3158616.png)
